Pentoprilat

ACE inhibitor selectivity aminopeptidase P off-target enzyme inhibition

Pentoprilat is the only ACE inhibitor with zero aminopeptidase P inhibition, unlike enalaprilat/ramiprilat (I50 3–12 µM), ensuring artifact-free bradykinin/substance P metabolism assays. Its prolonged PD half-life (9.8 h) and defined EC50 (53 ng/mL) make it a gold-standard reference for PK/PD modeling of slow-dissociation kinetics. Use pentopril/pentoprilat to dissect esterase-dependent prodrug activation. ≥98% purity, available for direct procurement.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
CAS No. 82950-75-2
Cat. No. B1252329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoprilat
CAS82950-75-2
Synonyms1-(4-carboxy-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13934
CGS-13934
pentoprilat
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCC(CC(C)C(=O)O)C(=O)N1C(CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C16H19NO5/c1-9(7-10(2)15(19)20)14(18)17-12-6-4-3-5-11(12)8-13(17)16(21)22/h3-6,9-10,13H,7-8H2,1-2H3,(H,19,20)(H,21,22)/t9-,10-,13+/m1/s1
InChIKeyQYGJWRUSSRDNLQ-BREBYQMCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentoprilat (CAS 82950-75-2): A Non-Sulfhydryl ACE Inhibitor Active Metabolite for Pharmacodynamic Studies


Pentoprilat (CGS 13934) is the pharmacologically active dicarboxylic acid metabolite of the orally administered prodrug pentopril (CGS 13945), a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor [1]. The compound belongs to the l-glutarylindoline-2(S)-carboxylic acid chemical series and functions as a competitive inhibitor of ACE, thereby blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II [2]. Pentoprilat is not naturally occurring and has been detected in human blood as part of the exposome following exposure to its parent prodrug [3].

Why Pentoprilat Cannot Be Substituted with Other ACE Inhibitors Without Verification


ACE inhibitors are not functionally interchangeable due to substantial differences in molecular structure, enzyme selectivity profiles, and pharmacokinetic behavior. Pentoprilat exhibits a distinct selectivity signature: it demonstrates no inhibitory effect against aminopeptidase P, whereas structurally related carboxylalkyl ACE inhibitors such as cilazaprilat, enalaprilat, and ramiprilat exhibit I50 values in the 3–12 μM range against this secondary metalloprotease [1]. Furthermore, the pharmacodynamic half-life of plasma ACE inhibition following pentopril administration is dose-dependent and extends to 9.8 hours at 500 mg, differing markedly from the kinetic profiles of other agents [2]. Substituting pentoprilat with another ACE inhibitor without accounting for these specific parameters can introduce confounding variables in both in vitro enzyme assays and in vivo pharmacodynamic models.

Quantitative Differentiation Evidence for Pentoprilat Relative to Comparator ACE Inhibitors


Selective ACE Inhibition: No Off-Target Activity Against Aminopeptidase P

In a purified pig kidney aminopeptidase P assay, pentoprilat exhibited no detectable inhibitory effect, contrasting sharply with the carboxylalkyl ACE inhibitors cilazaprilat, enalaprilat, and ramiprilat which demonstrated I50 values ranging from 3 to 12 μM [1]. All tested inhibitors showed comparable potency against ACE with I50 values in the 1–6 nM range, confirming that the differential effect is specific to aminopeptidase P [1].

ACE inhibitor selectivity aminopeptidase P off-target enzyme inhibition carboxylalkyl compounds

Extended Pharmacodynamic Half-Life for Plasma ACE Inhibition in Humans

The pharmacodynamic half-life of plasma ACE inhibition following oral pentopril administration increased with dose from 1.5 hours at 10 mg to 9.8 hours at 500 mg in healthy volunteers [1]. The plasma concentration of the active metabolite pentoprilat required for half-maximal ACE inhibition was 53 ng/mL [1].

pharmacodynamics ACE inhibition half-life dose-response

Prodrug-Dependent Activation: Species-Specific Hydrolysis Determines Efficacy

Pentopril (CGS 13945) is a monoester prodrug that requires in vivo hydrolysis to the active dicarboxylic acid pentoprilat (CGS 13934) for optimal ACE inhibitory activity [1]. In rats, both compounds are orally effective, but the bioavailability of the esterified prodrug CGS 13945 exceeds that of the free acid CGS 13934 [1]. In dogs, intravenous CGS 13934 effectively inhibits angiotensin I pressor responses, whereas the esterified compound CGS 13945 shows only weak activity due to limited hydrolytic capacity of endogenous plasma esterases [1].

prodrug activation species differences esterase activity bioavailability

Equal Antihypertensive Efficacy to Captopril with Longer Duration in Rodent Models

In spontaneously hypertensive rats (SHR), oral administration of 30 mg/kg CGS 13945 (pentopril), CGS 13934 (pentoprilat), or captopril for three consecutive days produced equal antihypertensive effects [1]. Notably, both CGS 13945 and CGS 13934 exhibited a longer duration of action compared to captopril [2]. Acute administration of CGS 13945 lowered systolic pressure in SHR in a dose-dependent manner, whereas the antihypertensive effect of CGS 13934 was not apparent until the third day of administration [1].

antihypertensive efficacy spontaneously hypertensive rat duration of action captopril comparison

Defined Human Pharmacokinetic Parameters for Active Metabolite Pentoprilat

Following oral administration of pentopril in healthy volunteers, the active metabolite pentoprilat (CGS 13934) exhibited a pharmacokinetic half-life of approximately 2 hours, with an apparent volume of distribution of 0.83 L/kg and oral clearance of approximately 0.79 L/hr/kg [1]. Urinary recovery following 125 and 250 mg doses was 40% (±5%) for the active metabolite [1]. The concentration of pentoprilat required for half-maximal plasma ACE inhibition was 53 ng/mL [1].

pharmacokinetics human half-life urinary excretion volume of distribution

Optimal Research and Industrial Application Scenarios for Pentoprilat


Ex Vivo ACE Activity Assays Requiring Exclusion of Aminopeptidase P Interference

Pentoprilat is the preferred ACE inhibitor for in vitro studies where aminopeptidase P activity must be excluded as a confounding variable. Because pentoprilat demonstrates no detectable inhibition of aminopeptidase P, while structurally related carboxylalkyl ACE inhibitors (cilazaprilat, enalaprilat, ramiprilat) exhibit I50 values of 3–12 μM, experimental designs investigating bradykinin degradation or substance P metabolism can use pentoprilat to achieve selective ACE blockade without off-target metalloprotease effects [1].

Rodent Models Requiring Sustained ACE Inhibition with Reduced Dosing Frequency

In spontaneously hypertensive rat (SHR) models, pentopril and pentoprilat provide equal antihypertensive efficacy to captopril at 30 mg/kg oral doses but with a longer duration of action [1][2]. This makes pentopril/pentoprilat advantageous for chronic dosing studies where less frequent administration is desired or where sustained ACE inhibition is required to maintain stable hemodynamic conditions over extended periods.

Species-Comparative Prodrug Metabolism and Esterase Activity Studies

The marked species difference in prodrug activation—effective in rat but weak in dog due to limited endogenous esterase capacity—establishes pentopril/pentoprilat as a validated tool compound for investigating esterase-dependent drug activation mechanisms across species [3]. Researchers can compare intrinsic ACE inhibitory activity (using pentoprilat directly) with prodrug-dependent activity (using pentopril) to dissect the contribution of metabolic activation to overall pharmacodynamics.

Human Pharmacokinetic/Pharmacodynamic Modeling Studies

Pentopril/pentoprilat offers a well-characterized dataset for PK/PD modeling: plasma half-life of pentoprilat is ~2 hours, yet the pharmacodynamic half-life of plasma ACE inhibition extends to 9.8 hours at 500 mg, with a defined EC50 for ACE inhibition of 53 ng/mL [4]. This dissociation between plasma concentration and target engagement makes pentoprilat a valuable reference compound for developing and validating models of prolonged target residence time or slow dissociation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentoprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.